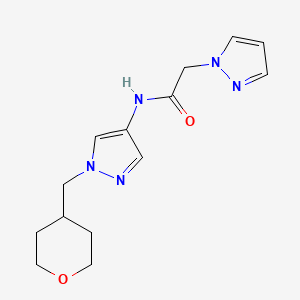
2-(1H-pyrazol-1-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(1H-pyrazol-1-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide" is a complex organic molecule that is likely to have a heterocyclic structure due to the presence of pyrazole and tetrahydro-2H-pyran rings. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds that can help infer some of its characteristics.
Synthesis Analysis
The synthesis of related compounds typically involves coupling reactions and may require the use of solvents such as toluene and methanol . The process may also involve multi-component reactions, as seen in the synthesis of novel acridines and tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of similar compounds has been investigated using various spectroscopic techniques, including FTIR, NMR, and X-ray diffraction . These studies have provided detailed information on the geometrical parameters and the stability of the molecules, which is often influenced by hyper-conjugative interactions and charge delocalization . The same techniques could be employed to analyze the molecular structure of "this compound".
Chemical Reactions Analysis
The chemical reactivity of similar compounds can be inferred from their HOMO and LUMO analysis, which indicates the charge transfer within the molecule . Additionally, the first hyperpolarizability calculations suggest potential applications in nonlinear optics . The compound may also exhibit interesting reactivity patterns that could be explored through similar computational studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized by various analytical techniques. For instance, the crystal structure of 2-Phenyl-N-(pyrazin-2-yl)acetamide was determined using single-crystal X-ray diffraction, revealing specific hydrogen bonding patterns that contribute to the stability of the crystal lattice . The vibrational frequencies and corresponding assignments were also determined experimentally and theoretically . These methods could be applied to determine the physical and chemical properties of "this compound".
科学的研究の応用
Coordination Complexes and Antioxidant Activity
Research involving pyrazole-acetamide derivatives, like the study by Chkirate et al. (2019), has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes have been examined for their potential antioxidant activity, highlighting the role of hydrogen bonding in self-assembly processes. Such studies suggest that compounds with pyrazole-acetamide structures could be pivotal in developing new antioxidant agents and materials science applications, especially in creating supramolecular architectures (Chkirate et al., 2019).
Crystal Structures and Computational Studies
Compounds related to 2-(1H-pyrazol-1-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide have been subjects of structural and computational analysis, as demonstrated by Sebhaoui et al. (2020). These studies involve the synthesis of novel 2-pyrone derivatives, providing insights into their crystal structures and potential interactions at the molecular level. Such research is fundamental in drug design, materials science, and understanding molecular interactions (Sebhaoui et al., 2020).
Antimicrobial Evaluation and Molecular Docking
The synthesis of pyrazole-imidazole-triazole hybrids, as explored by Punia et al. (2021), showcases the antimicrobial potential of compounds within this class. Evaluating these compounds' antimicrobial activity, supported by molecular docking studies, provides a pathway for discovering new antimicrobial agents. This research indicates the possible application of this compound in developing treatments against various microorganisms (Punia et al., 2021).
Novel Antipsychotic Agents
Explorations into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols reveal potential antipsychotic properties without the typical interaction with dopamine receptors. Such studies, exemplified by the work of Wise et al. (1987), indicate that compounds with pyrazole structures could offer new pathways for treating psychiatric disorders. This research underscores the potential medical applications in neurology and psychiatry (Wise et al., 1987).
作用機序
Target of Action
Similar compounds have been found to interact with various proteins and receptors, influencing cellular processes .
Mode of Action
The compound likely interacts with its targets in a manner that alters their function, leading to changes in cellular processes .
Biochemical Pathways
It is likely that the compound’s interaction with its targets influences various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds are typically absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine .
Result of Action
The compound likely influences cellular processes through its interaction with its targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
特性
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c20-14(11-18-5-1-4-15-18)17-13-8-16-19(10-13)9-12-2-6-21-7-3-12/h1,4-5,8,10,12H,2-3,6-7,9,11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPGZHDJCLUSRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2503133.png)
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-3-carboxylate](/img/structure/B2503134.png)
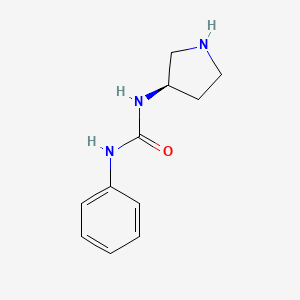


![2-[2-Methoxy-5-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2503139.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-6-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2503140.png)
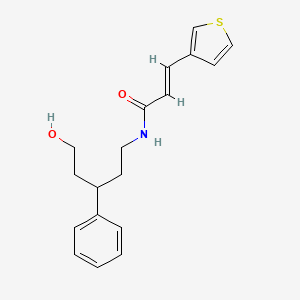

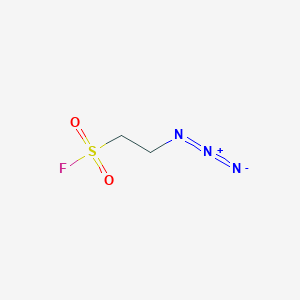
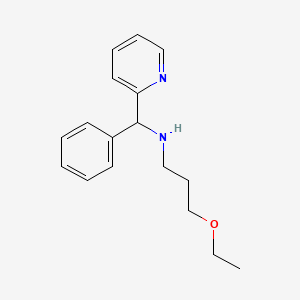
![[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2503151.png)

